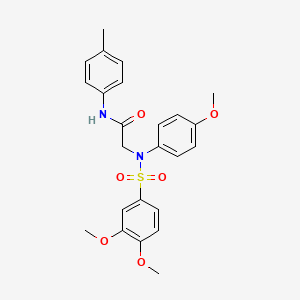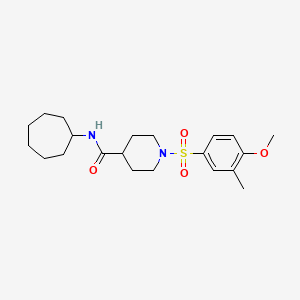
N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as BMS-986165, is a novel and selective inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the immune system. BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus.
Mécanisme D'action
N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of several pro-inflammatory cytokines in preclinical models, including IL-12, IL-23, and IFN-γ. This compound has also been shown to reduce the activation of T cells and B cells, which are key players in the immune response. In human clinical trials, this compound has been shown to significantly improve the signs and symptoms of psoriasis and psoriatic arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and potential side effects.
Orientations Futures
There are several potential future directions for research on N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of this compound in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors of other JAK family members. Finally, more research is needed to fully understand the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with butan-2-amine to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. In these models, this compound has been shown to significantly reduce inflammation and disease severity. This compound has also been tested in human clinical trials for psoriasis and psoriatic arthritis, with promising results.
Propriétés
IUPAC Name |
N-cycloheptyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-16-15-19(9-10-20(16)27-2)28(25,26)23-13-11-17(12-14-23)21(24)22-18-7-5-3-4-6-8-18/h9-10,15,17-18H,3-8,11-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVYTSJPYNNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


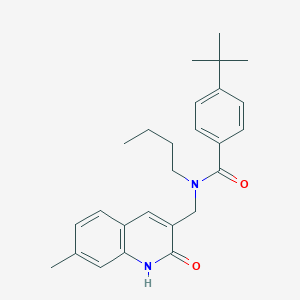
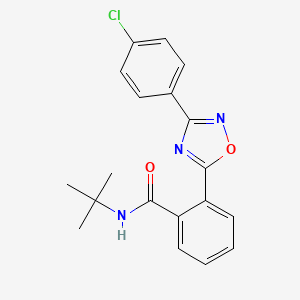
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
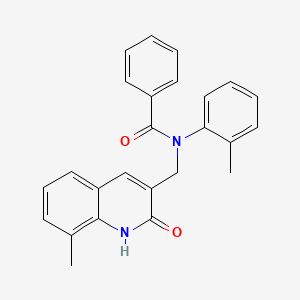
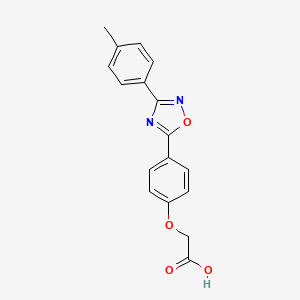
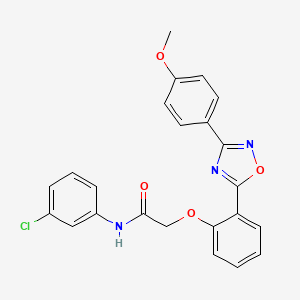
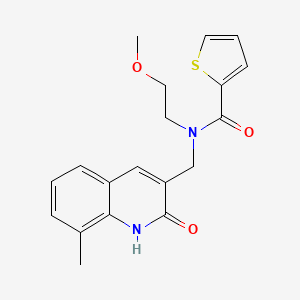
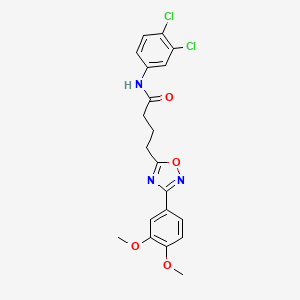
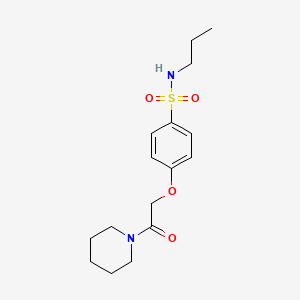

![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)

